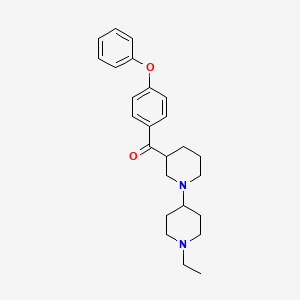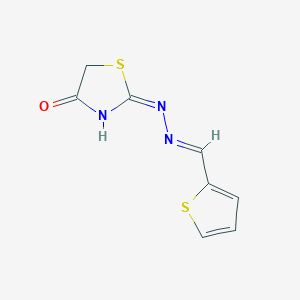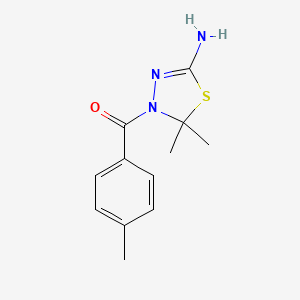
(1'-ethyl-1,4'-bipiperidin-3-yl)(4-phenoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1'-ethyl-1,4'-bipiperidin-3-yl)(4-phenoxyphenyl)methanone, also known as BMS-204352, is a compound that has drawn attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (1'-ethyl-1,4'-bipiperidin-3-yl)(4-phenoxyphenyl)methanone involves the inhibition of acetylcholinesterase and PARP. By inhibiting these enzymes, this compound can increase the level of acetylcholine in the brain and induce cell death in cancer cells with DNA repair defects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application. In the case of Alzheimer's disease, this compound can improve cognitive function by increasing the level of acetylcholine in the brain. In the case of cancer, this compound can induce cell death in cancer cells with DNA repair defects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1'-ethyl-1,4'-bipiperidin-3-yl)(4-phenoxyphenyl)methanone in lab experiments is its specificity for the enzymes acetylcholinesterase and PARP. This specificity allows for targeted inhibition of these enzymes and reduces the risk of off-target effects. However, one limitation of using this compound is its potential toxicity, which can vary depending on the specific application and dosage.
Orientations Futures
There are several future directions for the use of (1'-ethyl-1,4'-bipiperidin-3-yl)(4-phenoxyphenyl)methanone in scientific research. One direction is the development of more potent and selective inhibitors of acetylcholinesterase and PARP based on the structure of this compound. Another direction is the investigation of the potential use of this compound in other fields, such as infectious diseases and autoimmune disorders. Additionally, the potential toxicity of this compound should be further investigated to ensure its safety for use in humans.
Méthodes De Synthèse
(1'-ethyl-1,4'-bipiperidin-3-yl)(4-phenoxyphenyl)methanone can be synthesized through a multi-step process involving the reaction of 4-phenoxybenzaldehyde with piperidine and subsequent reduction with sodium borohydride. The final product is obtained through reaction with 1-chloroethyl chloroformate.
Applications De Recherche Scientifique
(1'-ethyl-1,4'-bipiperidin-3-yl)(4-phenoxyphenyl)methanone has been investigated for its potential applications in various fields of scientific research. One such application is in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the level of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Another potential application of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition can lead to the death of cancer cells that have defects in DNA repair mechanisms, making this compound a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
[1-(1-ethylpiperidin-4-yl)piperidin-3-yl]-(4-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-2-26-17-14-22(15-18-26)27-16-6-7-21(19-27)25(28)20-10-12-24(13-11-20)29-23-8-4-3-5-9-23/h3-5,8-13,21-22H,2,6-7,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECXDKITLCGBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCCC(C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(2-fluorobenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B6013959.png)
![7-(dimethylamino)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6013966.png)

![N''-(2,4-dimethylphenyl)-N-[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6013973.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(1-methyl-2-pyrrolidinyl)methyl]amine](/img/structure/B6013980.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide](/img/structure/B6013988.png)
![1-cycloheptyl-6-oxo-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6013994.png)
![methyl 5-methyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B6013997.png)
![6-chloro-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6014012.png)
![N-(3-acetylphenyl)-3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6014018.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide](/img/structure/B6014025.png)
![4-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-nitrobenzamide](/img/structure/B6014037.png)
![1,2-dihydro-5-acenaphthylenyl(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone](/img/structure/B6014043.png)
